Diethyl {[(4-bromophenyl)amino](4-hydroxyphenyl)methyl}phosphonate Diethyl {[(4-bromophenyl)amino](4-hydroxyphenyl)methyl}phosphonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15555012
InChI: InChI=1S/C17H21BrNO4P/c1-3-22-24(21,23-4-2)17(13-5-11-16(20)12-6-13)19-15-9-7-14(18)8-10-15/h5-12,17,19-20H,3-4H2,1-2H3
SMILES:
Molecular Formula: C17H21BrNO4P
Molecular Weight: 414.2 g/mol

Diethyl {[(4-bromophenyl)amino](4-hydroxyphenyl)methyl}phosphonate

CAS No.:

Cat. No.: VC15555012

Molecular Formula: C17H21BrNO4P

Molecular Weight: 414.2 g/mol

* For research use only. Not for human or veterinary use.

Diethyl {[(4-bromophenyl)amino](4-hydroxyphenyl)methyl}phosphonate -

Specification

Molecular Formula C17H21BrNO4P
Molecular Weight 414.2 g/mol
IUPAC Name 4-[(4-bromoanilino)-diethoxyphosphorylmethyl]phenol
Standard InChI InChI=1S/C17H21BrNO4P/c1-3-22-24(21,23-4-2)17(13-5-11-16(20)12-6-13)19-15-9-7-14(18)8-10-15/h5-12,17,19-20H,3-4H2,1-2H3
Standard InChI Key GPKLPSNUHWGDPV-UHFFFAOYSA-N
Canonical SMILES CCOP(=O)(C(C1=CC=C(C=C1)O)NC2=CC=C(C=C2)Br)OCC

Introduction

[Introduction to Diethyl {(4-bromophenyl)aminomethyl}phosphonate](pplx://action/followup)

Diethyl {(4-bromophenyl)aminomethyl}phosphonate is a complex organic compound that belongs to the class of phosphonates. Phosphonates are known for their diverse applications in chemistry, including as intermediates in organic synthesis, as chelating agents, and in pharmaceuticals. The specific compound combines a phosphonate backbone with aromatic rings, which are substituted with bromine and hydroxyl groups, respectively. This structural complexity suggests potential applications in various fields, such as medicinal chemistry and materials science.

Synthesis Methods

The synthesis of Diethyl {(4-bromophenyl)aminomethyl}phosphonate typically involves multi-step reactions starting from simpler precursors. A common approach might include the formation of the phosphonate backbone followed by the introduction of the aromatic rings through condensation reactions. The specific conditions, such as solvents and catalysts used, can vary depending on the desired yield and purity.

Synthesis Steps:

  • Formation of Phosphonate Backbone: This involves reacting diethyl phosphite with a suitable aldehyde or ketone.

  • Introduction of Aromatic Rings: This step may involve condensation reactions with appropriately substituted anilines.

Applications and Potential Uses

Given its structural features, Diethyl {(4-bromophenyl)aminomethyl}phosphonate could be explored for various applications:

  • Medicinal Chemistry: The presence of aromatic rings and functional groups like hydroxyl and bromine suggests potential biological activity. Compounds with similar structures have been studied for their antimicrobial or anticancer properties.

  • Materials Science: Phosphonates are known to interact with metal ions, which could make this compound useful in the development of new materials or as a chelating agent.

Research Findings

While specific research findings on Diethyl {(4-bromophenyl)aminomethyl}phosphonate may be limited, studies on similar phosphonates provide insight into their potential applications:

Property/UseDescription
Biological ActivityCompounds with similar structures have shown promise in biological assays, indicating potential for medicinal applications.
Chemical ReactivityThe presence of reactive groups like hydroxyl and bromine suggests versatility in further chemical modifications.
Materials ApplicationsPhosphonates can form stable complexes with metals, which is useful in materials science.

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